4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C29H20BrClN4O5 and a molecular weight of 619.864 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-[(2-bromophenyl)carbonyl]hydrazine. This intermediate is then reacted with 4-formylphenyl 2-chlorobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: A compound with a similar bromophenyl group but different functional groups and applications.
4-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene: Another bromophenyl derivative with distinct chemical properties and uses.
Uniqueness
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate stands out due to its combination of bromine and chlorine atoms, as well as its hydrazinylidene and benzoate functional groups.
Properties
Molecular Formula |
C21H14BrClN2O3 |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-18-7-3-1-5-16(18)20(26)25-24-13-14-9-11-15(12-10-14)28-21(27)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
NEUSYVHHMYYSLN-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.